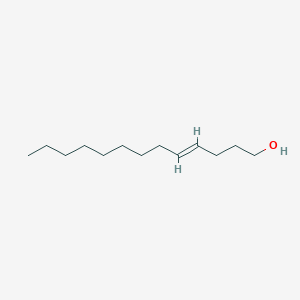

trans-4-Tridecen-1-OL

Description

trans-4-Tridecen-1-OL is a 13-carbon monounsaturated alcohol with a hydroxyl group at position 1 and a trans-configured double bond at position 4. Its molecular formula is C₁₃H₂₆O (molecular weight: 198.35 g/mol). This compound is structurally notable for its linear chain and stereospecific unsaturation, which influence its physical properties and reactivity.

Propriétés

IUPAC Name |

(E)-tridec-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-8,11-13H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURQIANFCDWJNE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The synthesis begins with the conversion of 1-nonanol to nonyl bromide via reaction with hydrobromic acid (HBr) in the presence of triphenylphosphine (PPh₃). The bromide intermediate then undergoes nucleophilic substitution with 2-hydroxytetrahydrofuran under basic conditions:

-

Step 1: Formation of Nonyl Bromide

-

Step 2: Nucleophilic Substitution

Table 1: Optimization of Hydrohalic Acid-Mediated Synthesis

| Parameter | Optimal Value | Impact on Yield/Isomer Ratio |

|---|---|---|

| HBr Concentration | 47% | Higher purity bromide |

| Reaction Temperature | 140°C (Step 1) | Complete conversion |

| Sodium Methoxide Quantity | 1.8 mol (Step 2) | Neutralizes excess HBr |

| Solvent System | Polar aprotic | Enhances nucleophilicity |

Alternative Pathways: Hydrogenation and Cyclization

While less common, other methods have been explored for synthesizing unsaturated alcohols, offering insights into potential improvements for trans-4-Tridecen-1-OL production.

Iodocyclization and Ring Expansion

Research on cyclic ether synthesis demonstrates the use of iodotoluene difluoride for stereoselective ring enlargement. While focused on tetrahydropyran derivatives, this method could theoretically be adapted for trans-4-Tridecen-1-OL by:

-

Iodocyclization : Forming an iodinated intermediate from a dienol precursor.

-

Fluorinative Ring Expansion : Introducing hydroxyl groups via hypervalent iodine reagents.

However, no direct applications to trans-4-Tridecen-1-OL are reported, necessitating further experimentation.

Industrial-Scale Production and Scalability

The hydrohalic acid method has been scaled to pilot production, with key considerations for industrial adoption:

Analyse Des Réactions Chimiques

Oxidation Reactions

trans-4-Tridecen-1-ol undergoes oxidation at the hydroxyl group or the double bond, depending on the reagent and conditions.

Mechanistic Insights :

-

Oxidation with strong agents like KMnO₄ in acidic conditions proceeds via a two-electron mechanism, forming a ketone intermediate that further oxidizes to the acid .

-

Epoxidation follows a concerted cyclic transition state, retaining the trans configuration of the double bond .

Reduction Reactions

The double bond and hydroxyl group can be reduced under catalytic or chemical conditions.

Industrial Relevance :

-

Catalytic hydrogenation is scalable for industrial production of saturated alcohols used in surfactants .

Substitution and Functionalization

The hydroxyl group participates in nucleophilic substitution reactions.

Stereochemical Considerations :

-

Acetylation retains the trans configuration of the double bond, as observed in analogous Z-4-Tridecen-1-yl acetate syntheses .

Cyclization and Ring Formation

The compound can participate in intramolecular reactions to form cyclic ethers.

Example Reaction Pathway :

-

Iodocyclization :

Biological and Environmental Reactivity

-

Enzymatic Oxidation : Alcohol dehydrogenases convert the compound to trans-4-Tridecenal, a volatile organic compound implicated in insect pheromone systems .

-

Photodegradation : UV exposure leads to radical-mediated cleavage of the double bond, forming shorter-chain aldehydes and ketones .

Key Data Table

Note : Direct experimental data for this compound remains sparse; inferences are drawn from structurally related systems (e.g., trans-2-Tridecen-1-ol , Z-4-Tridecen-1-yl acetate ).

Applications De Recherche Scientifique

Chemistry: trans-4-Tridecen-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules.

Biology: In biological research, trans-4-Tridecen-1-OL is studied for its potential role in cell signaling and membrane dynamics. Its unsaturated nature allows it to interact with lipid bilayers, influencing membrane fluidity and function.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules. It may also have antimicrobial properties, making it a candidate for the development of new drugs.

Industry: trans-4-Tridecen-1-OL is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and other scented products.

Mécanisme D'action

The mechanism of action of trans-4-Tridecen-1-OL involves its interaction with biological membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, influencing cellular processes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors.

Comparaison Avec Des Composés Similaires

The following analysis compares trans-4-Tridecen-1-OL with two structurally related compounds: 12-Tridecyn-1-ol (a linear alkyne alcohol) and (1R-trans)-1-Methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol (a cyclic terpene alcohol). Key differences in molecular structure, physical properties, and applications are highlighted.

Structural and Molecular Comparison

Key Observations :

- Chain Length vs. Cyclic Systems: trans-4-Tridecen-1-OL and 12-Tridecyn-1-ol share a linear C₁₃ backbone, whereas the cyclohexene derivative is a smaller cyclic molecule.

- Unsaturation Position and Type : The trans double bond at C4 in trans-4-Tridecen-1-OL introduces rigidity in the hydrocarbon chain, while the terminal triple bond in 12-Tridecyn-1-ol enhances reactivity toward addition reactions (e.g., hydrogenation) .

Physical and Chemical Properties

Key Observations :

- Boiling Points : The centrally located trans double bond in trans-4-Tridecen-1-OL may allow tighter molecular packing than 12-Tridecyn-1-ol, leading to higher boiling points.

- Reactivity: 12-Tridecyn-1-ol’s terminal alkyne is highly reactive in click chemistry or Sonogashira couplings, whereas trans-4-Tridecen-1-OL’s internal double bond is less reactive but may participate in stereospecific hydrogenation .

Key Observations :

- Pheromone Analog : trans-4-Tridecen-1-OL’s structure resembles insect pheromones (e.g., Lepidoptera), where double bond position and stereochemistry dictate biological activity.

- Safety : 12-Tridecyn-1-ol’s safety data sheet (SDS) mandates rigorous ventilation and protective gear, which likely apply to trans-4-Tridecen-1-OL due to similar volatility and hydroxyl group reactivity .

Activité Biologique

trans-4-Tridecen-1-OL (CAS Number: 75568-02-4) is an unsaturated long-chain alcohol that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

trans-4-Tridecen-1-OL is characterized by a 13-carbon chain with a double bond located between the fourth and fifth carbon atoms. This structural feature contributes to its unique properties, influencing its interactions with biological membranes and potential therapeutic applications.

Biological Activity

Cell Signaling and Membrane Dynamics

Research indicates that trans-4-Tridecen-1-OL plays a significant role in modulating cell signaling pathways and membrane dynamics. Its unsaturated nature allows it to integrate into lipid bilayers, which can affect membrane fluidity and the functionality of membrane-bound proteins.

Antimicrobial Properties

Studies have suggested that trans-4-Tridecen-1-OL may exhibit antimicrobial properties. This compound has been investigated as a potential candidate for drug development due to its ability to inhibit the growth of certain pathogens.

Potential Therapeutic Applications

The compound is being explored for its utility as a precursor in the synthesis of bioactive molecules. Its role in influencing cellular processes positions it as a candidate for therapeutic applications in various diseases.

The mechanism of action for trans-4-Tridecen-1-OL primarily involves its interaction with biological membranes. The double bond in its structure allows it to participate in biochemical reactions that modulate cellular functions. It can influence membrane permeability, which affects the activity of receptors and enzymes located within the membrane.

Comparison with Related Compounds

To better understand the unique properties of trans-4-Tridecen-1-OL, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| trans-2-Tridecen-1-OL | Double bond between C2 and C3 | Defensive compound in termites; repellent effects |

| trans-3-Tridecen-1-OL | Double bond between C3 and C4 | Similar properties but less studied |

The position of the double bond significantly affects the chemical reactivity and biological activity of these compounds, leading to distinct interactions with biological systems.

Case Studies

Several studies have highlighted the biological effects of trans-4-Tridecen-1-OL:

- Anticancer Activity : A study focused on the anticancer potential of various compounds, including trans-4-Tridecen-1-OL, indicated that it might inhibit enzymatic activity associated with cancer progression. The results showed significant cytotoxic effects on cancer cell lines when treated with extracts containing this compound .

- Toxicology Studies : Toxicological assessments have demonstrated that trans-4-Tridecen-1-OL exhibits very low toxicity levels. An acute oral toxicity study reported an LD50 greater than 5,000 mg/kg, categorizing it as having very low toxicity .

Q & A

Q. How can researchers ensure the reproducibility of trans-4-Tridecen-1-OL synthesis?

- Methodological Answer : To ensure reproducibility, document the synthesis protocol in detail, including reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography, distillation), and characterization data (e.g., NMR, IR spectra). Use standardized procedures for reporting yields and purity metrics. Include raw data and replicate experiments in supporting information to validate consistency . For novel compounds, provide full spectral assignments and cross-validate with independent techniques (e.g., GC-MS vs. HPLC) to confirm identity .

Q. What safety protocols are recommended for handling trans-4-Tridecen-1-OL in laboratory settings?

- Methodological Answer : Adopt general alcohol-handling precautions: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and store in sealed containers away from ignition sources. While specific GHS classifications for trans-4-Tridecen-1-OL are unavailable, refer to analogous aliphatic alcohols for hazard mitigation. Implement emergency protocols (e.g., eye wash stations, spill kits) as outlined in safety data sheets for structurally similar compounds like 12-Tridecyn-1-ol .

Q. What analytical techniques are essential for characterizing trans-4-Tridecen-1-OL?

- Methodological Answer : Prioritize NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups. Complement with IR spectroscopy for hydroxyl group identification and GC-MS for purity assessment. For quantitative analysis, use HPLC with a refractive index or UV detector. Cross-reference spectral data with published analogs (e.g., geraniol derivatives) to resolve ambiguities .

Q. How should researchers design a stability study for trans-4-Tridecen-1-OL under varying storage conditions?

- Methodological Answer : Expose the compound to controlled environments (e.g., light, humidity, temperature) and monitor degradation via periodic HPLC or GC-MS analysis. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Document degradation products and validate stability-indicating methods by spiking samples with known impurities .

Q. What literature search strategies are effective for identifying prior work on trans-4-Tridecen-1-OL?

Q. How can contradictions in spectral data for trans-4-Tridecen-1-OL be resolved?

- Methodological Answer : Conduct heteronuclear correlation NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts). If impurities are suspected, perform preparative TLC or HPLC to isolate fractions and re-analyze. Document discrepancies in supporting information and discuss potential causes (e.g., isomerization during synthesis) .

Q. What experimental strategies can validate the biological activity of trans-4-Tridecen-1-OL in ecological or pharmacological studies?

- Methodological Answer : Design dose-response assays with appropriate controls (e.g., solvent-only, positive/negative controls). For ecological studies (e.g., pheromone activity), use wind tunnel or field trapping experiments. In pharmacological contexts, employ cell-based assays (e.g., cytotoxicity, receptor binding) with triplicate replicates. Use statistical tools (e.g., ANOVA, Tukey’s test) to confirm significance and report confidence intervals .

Q. How should researchers address the lack of thermodynamic data (e.g., enthalpy, partition coefficients) for trans-4-Tridecen-1-OL?

- Methodological Answer : Estimate properties via group contribution methods (e.g., UNIFAC) or molecular dynamics simulations. Validate predictions experimentally: measure logP via shake-flask HPLC, and determine vapor pressure using a Knudsen effusion apparatus. Publish raw datasets in appendices to support future meta-analyses .

Q. What methodologies are suitable for analyzing isomerization pathways of trans-4-Tridecen-1-OL under catalytic conditions?

- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to monitor real-time isomerization. Use deuterated solvents to track proton transfer mechanisms. For kinetic studies, conduct time-resolved GC sampling and fit data to rate laws (e.g., first-order kinetics). Compare experimental activation energies with DFT-calculated transition states .

Q. How can researchers optimize the enantiomeric purity of trans-4-Tridecen-1-OL in asymmetric synthesis?

- Methodological Answer :

Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent polarities and temperatures. Use chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Apply design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Report optimization trajectories and failed conditions to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.